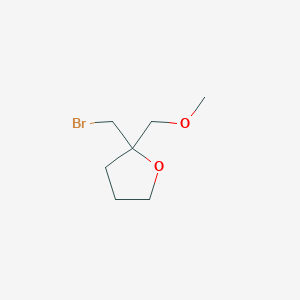

2-(Bromomethyl)-2-(methoxymethyl)oxolane

Description

Properties

Molecular Formula |

C7H13BrO2 |

|---|---|

Molecular Weight |

209.08 g/mol |

IUPAC Name |

2-(bromomethyl)-2-(methoxymethyl)oxolane |

InChI |

InChI=1S/C7H13BrO2/c1-9-6-7(5-8)3-2-4-10-7/h2-6H2,1H3 |

InChI Key |

WDKDXUHEDBUEAU-UHFFFAOYSA-N |

Canonical SMILES |

COCC1(CCCO1)CBr |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-2-(methoxymethyl)oxolane typically involves the bromination of a suitable precursor, such as 2-(methoxymethyl)oxolane. The reaction can be carried out using brominating agents like N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-2-(methoxymethyl)oxolane can undergo various chemical reactions, including:

Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The methoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The compound can be reduced to form alcohols or other reduced derivatives.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

Substitution: Formation of azides, thiocyanates, or ethers.

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of alcohols or other reduced compounds.

Scientific Research Applications

Scientific Research Applications

- Organic Synthesis: 2-(Bromomethyl)-2-(methoxymethyl)oxolane serves as an intermediate in synthesizing complex organic molecules, particularly in pharmaceutical development.

- Pharmaceutical Development: Compounds with similar structures to this compound have been studied for their potential as pharmaceuticals, including anti-inflammatory and antimicrobial activities. The bromomethyl group's reactivity allows for modifications that enhance biological activity or target specific enzymes or receptors in medicinal chemistry applications.

Related Compounds and Applications

While specific biological activity data for this compound is limited, other compounds with comparable structural features offer insights into potential applications:

- 2-Methyltetrahydrofuran: This compound is used as a substitute for tetrahydrofuran in specialized applications because of its better performance . It is also used in electrolyte formulations for secondary lithium electrodes and as a component in alternative fuels . Furthermore, it is a valued solvent for low-temperature reactions and spectroscopic studies at -196 °C . 2-Methyltetrahydrofuran is also used as a solvent for Grignard reagents in organometallic and biphasic chemical processes, facilitating clean organic water phase separations .

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-2-(methoxymethyl)oxolane depends on the specific reactions it undergoes. For example, in substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon center. The methoxymethyl group can participate in various transformations depending on the reaction conditions.

Comparison with Similar Compounds

Key Observations :

- The target compound’s methoxymethyl group enhances steric hindrance and polarity compared to simpler analogs like 2-(Bromomethyl)tetrahydrofuran .

- Dioxolane derivatives (e.g., 37865-96-6) exhibit different ring strain and reactivity due to the five-membered 1,3-dioxolane ring .

- Bicyclic analogs (e.g., 6-oxabicyclo[3.1.0]hexane derivatives) offer rigid frameworks for stereoselective synthesis but lack the methoxymethyl functionality .

Physicochemical Properties

- Boiling Point/Solubility: Limited data exist for the target compound, but its higher molecular weight (256.01 g/mol) suggests lower volatility than 2-(Bromomethyl)tetrahydrofuran (165.03 g/mol) .

- Polarity: The methoxymethyl group increases hydrophilicity compared to non-polar analogs like 2-(Bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane .

Q & A

Basic Research Questions

Q. What are the laboratory synthesis routes for 2-(bromomethyl)-2-(methoxymethyl)oxolane?

- Methodology :

- Step 1 : Start with a substituted oxolane precursor, such as 2-(methoxymethyl)oxolane.

- Step 2 : Bromination at the methyl group using reagents like , -bromosuccinimide (NBS), or in acetic acid.

- Step 3 : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or distillation.

- Key Considerations : Control reaction temperature (0–25°C) to avoid over-bromination. Use inert gas (N) to prevent oxidation .

Q. What safety protocols are critical when handling this compound?

- Guidelines :

- PPE : Wear nitrile gloves, goggles, and lab coats. Use fume hoods for volatile brominated intermediates.

- Storage : Keep in amber glass vials under inert gas at –20°C to prevent degradation.

- Waste Disposal : Collect brominated waste separately for halogen-specific treatment (e.g., neutralization with NaSO) .

Q. How is this compound characterized using spectroscopic techniques?

- Analytical Workflow :

- and NMR : Identify methoxymethyl (δ ~3.3 ppm for OCH) and bromomethyl (δ ~3.7–4.1 ppm for CHBr) groups.

- 2D NMR (HSQC, HMBC) : Confirm connectivity between oxolane ring protons and substituents.

- HR-MS : Verify molecular ion [M+H] with <2 ppm mass accuracy.

- Reference : Structural analogs (e.g., odisolane in ) were validated using similar methods .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize competing pathways (e.g., elimination vs. substitution)?

- Experimental Design :

- Solvent Screening : Polar aprotic solvents (e.g., DMF, DMSO) favor substitution, while non-polar solvents may promote elimination.

- Catalyst Selection : Use Lewis acids (e.g., ZnBr) to stabilize intermediates.

- Kinetic Studies : Monitor by NMR or GC-MS to track by-product formation.

- Case Study : Analogous dioxolane derivatives ( ) required controlled Br concentration to suppress side reactions .

Q. What computational approaches predict the compound’s reactivity in nucleophilic substitutions?

- Methods :

- DFT Calculations : Optimize transition states for SN2 mechanisms (e.g., Gaussian 16 with B3LYP/6-31G* basis set).

- Molecular Electrostatic Potential (MEP) Maps : Highlight electrophilic regions (bromomethyl group) susceptible to attack.

- Docking Studies : If bioactive (e.g., antiangiogenic potential, as in ), model interactions with protein targets (e.g., VEGF receptors) .

Q. How to resolve discrepancies in reported synthetic yields across studies?

- Data Contradiction Analysis :

- Variable Screening : Compare purity of starting materials (e.g., oxolane precursors), brominating agents, and reaction scales.

- Analytical Validation : Replicate conflicting studies using identical HPLC conditions (e.g., C18 column, acetonitrile/water mobile phase).

- Case Example : Variability in adipogenic activity data for related brominated compounds ( ) underscores the need for standardized protocols.

Q. What are potential applications in medicinal chemistry or materials science?

- Research Directions :

- Prodrug Design : The bromomethyl group can be functionalized for targeted drug delivery (e.g., covalent inhibitors).

- Polymer Chemistry : Use as a crosslinking agent for oxolane-based hydrogels.

- Biological Activity : Structural analogs (e.g., odisolane in ) showed antiangiogenic effects via VEGF inhibition, suggesting potential anticancer applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.